molecular formula H5IN2 B158020 Hydrazine, monohydriodide CAS No. 10039-55-1

Hydrazine, monohydriodide

Cat. No. B158020
CAS RN: 10039-55-1
M. Wt: 159.958 g/mol
InChI Key: XLVPCRSPMUNYAD-UHFFFAOYSA-N
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Description

Hydrazine monohydriodide (HMI) is an inorganic compound that has been widely used in scientific research. It is a white crystalline powder that is highly soluble in water and has a molecular weight of 198.89 g/mol. HMI is commonly used as a reducing agent and a source of iodine in organic synthesis.

Mechanism Of Action

The mechanism of action of Hydrazine, monohydriodide as a reducing agent is based on its ability to donate a hydrazine group (-NH2) to the substrate. This results in the formation of a hydrazone intermediate, which is then reduced by the hydrazine group to form the corresponding amine. The mechanism of action of Hydrazine, monohydriodide as a source of iodine is based on its ability to release iodine atoms in the presence of a suitable substrate. The iodine atoms then react with the substrate to form the corresponding iodoalkane or iodoarene.

Biochemical And Physiological Effects

Hydrazine, monohydriodide has no known biochemical or physiological effects on humans. However, it should be handled with care as it is toxic and can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Hydrazine, monohydriodide in lab experiments is its high solubility in water, which makes it easy to handle and use. Hydrazine, monohydriodide is also relatively inexpensive and readily available. However, Hydrazine, monohydriodide is highly toxic and should be handled with care. It is also sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the use of Hydrazine, monohydriodide in scientific research. One potential area of research is the development of new synthetic methods using Hydrazine, monohydriodide as a reducing agent or a source of iodine. Another area of research is the use of Hydrazine, monohydriodide in the preparation of new hydrazone derivatives for use as pharmaceuticals or agrochemicals. Additionally, the use of Hydrazine, monohydriodide in catalytic reactions and in the preparation of new materials is an area of potential research.

Synthesis Methods

Hydrazine, monohydriodide can be synthesized by the reaction of hydrazine hydrate and iodine in the presence of a catalyst such as copper powder. The reaction takes place at room temperature and produces Hydrazine, monohydriodide as a white crystalline solid. The chemical equation for the synthesis of Hydrazine, monohydriodide is as follows:
N2H4·H2O + I2 + Cu → N2H5I + CuI + H2O

Scientific Research Applications

Hydrazine, monohydriodide has been widely used in scientific research due to its unique properties. It is commonly used as a reducing agent in organic synthesis to reduce aldehydes, ketones, and nitro compounds. Hydrazine, monohydriodide is also used as a source of iodine in organic synthesis to prepare iodoalkanes and iodoarenes. In addition, Hydrazine, monohydriodide has been used in the preparation of hydrazones, which are important intermediates in organic synthesis.

properties

CAS RN

10039-55-1

Product Name

Hydrazine, monohydriodide

Molecular Formula

H5IN2

Molecular Weight

159.958 g/mol

IUPAC Name

hydrazine;hydroiodide

InChI

InChI=1S/HI.H4N2/c;1-2/h1H;1-2H2

InChI Key

XLVPCRSPMUNYAD-UHFFFAOYSA-N

SMILES

NN.I

Canonical SMILES

[NH3+]N.[I-]

Other CAS RN

10039-55-1

synonyms

Hydrazine iodide

Origin of Product

United States

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